1H-1,2,3-triazole-4-carboxylate de méthyle

Vue d'ensemble

Description

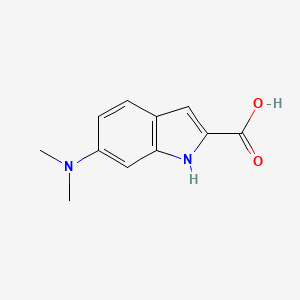

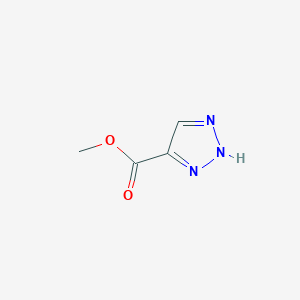

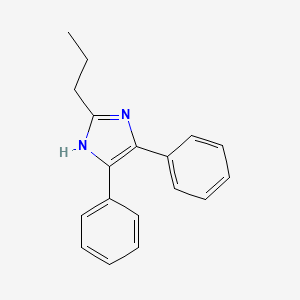

Methyl 1H-1,2,3-triazole-4-carboxylate is a chemical compound that belongs to the class of 1,2,3-triazoles, which are heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms. The specific structure of methyl 1H-1,2,3-triazole-4-carboxylate includes a methyl ester group attached to the fourth position of the triazole ring, which significantly influences its reactivity and physical properties.

Synthesis Analysis

The synthesis of methyl 1H-1,2,3-triazole-4-carboxylate derivatives has been explored through various methods. A metal-free route to synthesize carboxylated 1,4-disubstituted 1,2,3-triazoles has been reported, where a methoxycarbonyl-substituted vinyl sulfone reacts with organic azides to form 1,4-cDTs in a simple operation . Another approach involves the coupling of a trimethylsilyl derivative of methyl 1,2,4-triazole-3-carboxylate with protected glycerol, followed by amination and deprotection to yield carboxamides . Additionally, a gold(I) complex of methyl 1H-1,2,3-triazole-4-carboxylate has been synthesized and applied as a ligand for catalyzing allene synthesis and alkyne hydration .

Molecular Structure Analysis

Computational studies have provided insights into the molecular structure of methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate, a derivative of the compound of interest. The structure has been optimized using density functional theory (DFT), and the geometrical structures show a slight distortion of the triazole ring due to the electronegativity of substituent groups . The crystal and molecular structures of related triazole derivatives have been determined, revealing the influence of substituents on the electron density distribution within the triazole ring .

Chemical Reactions Analysis

Methyl 1H-1,2,3-triazole-4-carboxylate derivatives undergo various chemical reactions. For instance, the acetylation of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate has been studied, showing a decrease in susceptibility to acetylation compared to other triazole derivatives . The reactivity of these compounds is influenced by the presence of electron-withdrawing groups, which can enhance their potential as intermediates in organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl 1H-1,2,3-triazole-4-carboxylate derivatives have been characterized using techniques such as HPLC, GC-MS, FTIR, and NMR spectroscopy . Computational studies have predicted the dipole moment and frontier molecular orbitals (FMOs) of these compounds, as well as their UV-vis spectra, indicating that solvent effects can lead to a smaller HOMO-LUMO energy gap and a red shift in absorption features . The crystal structures of related compounds have been elucidated, providing information on their solid-state supramolecular associations .

Applications De Recherche Scientifique

Chimie médicinale et pharmaceutique

Les composés contenant un triazole, tels que le 1H-1,2,3-triazole-4-carboxylate de méthyle, présentent de larges activités biologiques, notamment des activités antimicrobiennes, analgésiques, anti-inflammatoires, anticonvulsivantes, antinéoplasiques, antimalariennes, antivirales, antiprolifératives et anticancéreuses . De nombreux médicaments à structure triazole ont été mis au point et prouvés, par exemple, le kétoconazole et le fluconazole .

Agrochimie

Les composés triazoles ont une valeur d'application importante en agrochimie . Ils peuvent être utilisés dans le développement de nouveaux pesticides et engrais, contribuant à l'amélioration du rendement des cultures et à la protection contre diverses maladies des plantes .

Chimie des matériaux

La structure unique des composés triazoles facilite la formation d'une variété de liaisons non covalentes avec les enzymes et les récepteurs, induisant des activités biologiques à large spectre . Cela les rend utiles en chimie des matériaux, en particulier dans le développement de nouveaux matériaux aux propriétés améliorées .

Découverte de médicaments

Les 1,2,3-triazoles ont trouvé de larges applications dans la découverte de médicaments . Leur grande stabilité chimique et leur fort moment dipolaire les rendent structurellement similaires à la liaison amide, imitant une liaison amide E ou Z . De nombreux composés médicinaux importants ayant un noyau 1,2,3-triazole sont disponibles sur le marché .

Synthèse organique

Les 1,2,3-triazoles sont utilisés en synthèse organique . Leurs propriétés uniques, telles que leur grande stabilité chimique et leur capacité à former une variété de liaisons non covalentes, les rendent utiles dans la synthèse d'une large gamme de composés organiques .

Bioconjugaison et biologie chimique

Les 1,2,3-triazoles ont des applications en bioconjugaison et en biologie chimique . Ils peuvent être utilisés pour modifier des biomolécules, telles que les protéines et les acides nucléiques, permettant l'étude des systèmes biologiques au niveau moléculaire .

Propriétés

IUPAC Name |

methyl 2H-triazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2/c1-9-4(8)3-2-5-7-6-3/h2H,1H3,(H,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZXQUCUWEZQIHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NNN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60412928 | |

| Record name | methyl 1H-1,2,3-triazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60412928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4967-77-5, 877309-59-6 | |

| Record name | methyl 1H-1,2,3-triazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60412928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 1H-1,2,3-triazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2H-1,2,3-Triazole-4-carboxylic acid, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the basic structure of methyl 1H-1,2,3-triazole-4-carboxylate?

A1: Methyl 1H-1,2,3-triazole-4-carboxylate is a heterocyclic compound featuring a 1,2,3-triazole ring. As the name suggests, it has a methyl ester group (-COOCH3) attached to the 4th carbon of the triazole ring.

Q2: What does the crystal structure of methyl 1H-1,2,3-triazole-4-carboxylate reveal?

A2: Crystallographic studies reveal that methyl 1H-1,2,3-triazole-4-carboxylate exists as a nearly planar molecule. [, ] Intermolecular interactions, such as N—H⋯O hydrogen bonds and π–π stacking interactions between the triazole rings, contribute to the stability of its crystal structure. [, ]

Q3: Are there any interesting derivatives of methyl 1H-1,2,3-triazole-4-carboxylate and what are their properties?

A3: Yes, a variety of derivatives have been synthesized. For instance, ethyl 1-benzyl-5-methyl-1H-1,2,3-triazoles-4-carboxylate, synthesized using Microwave Assisted Organic Synthesis (MAOS), exhibits potential corrosion inhibition properties on carbon steel in CO2-saturated NaCl solutions. [] This compound showed a corrosion inhibition efficiency of 91.54% at a concentration of 70 ppm and a temperature of 45°C. [] Another derivative, ethyl 1-(7-chloroquinolin-4-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylate, has demonstrated antioxidant properties by reducing lipid peroxidation levels in mice livers. []

Q4: What spectroscopic techniques are used to characterize methyl 1H-1,2,3-triazole-4-carboxylate and its derivatives?

A4: Researchers employ a combination of spectroscopic methods like Infrared (IR) spectroscopy, 1H Nuclear Magnetic Resonance (NMR) spectroscopy, and 13C NMR spectroscopy to elucidate the structure of methyl 1H-1,2,3-triazole-4-carboxylate and its derivatives. [, ] High-resolution Mass Spectrometry (HRMS) is also utilized to determine the molecular formula and confirm the structure. [, ]

Q5: Have any computational studies been conducted on methyl 1H-1,2,3-triazole-4-carboxylate or its derivatives?

A5: Yes, computational studies, including Periodic Density Functional Theory (DFT) and molecular Time-Dependent DFT (TD-DFT) calculations, have been performed on metal-organic frameworks (SMOFs) incorporating the 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate ligand. [] These studies helped explain the observed luminescence properties of these SMOFs and highlighted the influence of the crystal's dielectric environment on the electronic character of excited states. []

Q6: What synthetic routes are commonly employed for the synthesis of methyl 1H-1,2,3-triazole-4-carboxylate and its derivatives?

A6: One common approach to synthesize derivatives of methyl 1H-1,2,3-triazole-4-carboxylate involves the reaction of 4-azido-7-chloroquinoline with β-ketoesters in the presence of a pyrrolidine catalyst. [] Another method utilizes the copper(I)-catalyzed alkyne-azide cycloaddition reaction (CuAAC) with diethyl (α-azido(benzamido)methyl)phosphonate and a suitable dipolarophile. []

Q7: Are there any known applications for metal-organic frameworks (SMOFs) containing methyl 1H-1,2,3-triazole-4-carboxylate derivatives?

A7: SMOFs incorporating the 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate ligand have shown promise due to their ionic conductivity and porosity. [] These properties make them potentially valuable in various applications, including gas storage and separation.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2,3,4,5,6-Pentakis(hydroxymethyl)phenyl]methanol](/img/structure/B1336008.png)

![Ethyl 1-azabicyclo[2.2.2]octane-3-carboxylate](/img/structure/B1336010.png)

![4-[3,5-bis(trifluoromethyl)phenoxy]benzenesulfonyl Chloride](/img/structure/B1336014.png)